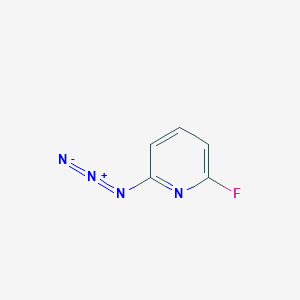

2-Azido-6-fluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

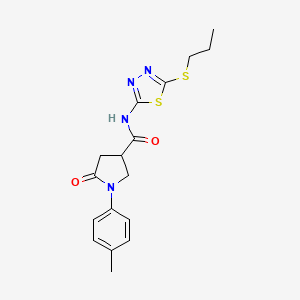

2-Azido-6-fluoropyridine is a fluorinated organic azide, characterized by the presence of both an azide group and a fluorine atom on a pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atom and the reactive nature of the azide group. These properties make this compound a valuable intermediate in organic synthesis and a useful building block in medicinal chemistry and materials science .

Mécanisme D'action

Target of Action

Fluoropyridines, a class of compounds to which 2-azido-6-fluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how this compound interacts with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , suggesting they may play a role in these biochemical pathways.

Pharmacokinetics

The suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its exceptionally mild and functional group tolerant reaction conditions . This could potentially impact the bioavailability of this compound.

Result of Action

The presence of the strong electron-withdrawing substituent(s) in the aromatic ring of fluoropyridines is known to confer interesting and unusual physical, chemical, and biological properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the SM coupling reaction, often used in the synthesis of such compounds, is known for its environmentally benign nature .

Analyse Biochimique

Biochemical Properties

The presence of the azide group in 2-Azido-6-fluoropyridine allows it to participate in click chemistry reactions, a powerful tool in bioconjugation and bioorthogonal chemistry . The fluorine atom in the compound, being a strong electron-withdrawing group, can influence the reactivity of the compound, making it less reactive than its chlorinated and brominated analogues .

Cellular Effects

They have been used in the development of pharmaceuticals and agrochemicals .

Molecular Mechanism

Azides are known to participate in various reactions, including Staudinger ligation and strain-promoted azide-alkyne cycloaddition (SPAAC), which could potentially influence its interactions with biomolecules .

Metabolic Pathways

Azido sugars have been shown to be metabolically incorporated into glycans in plants, suggesting potential interactions with enzymes and cofactors in metabolic pathways .

Subcellular Localization

The localization of proteins and other biomolecules can be influenced by modifications such as the addition of azide groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-6-fluoropyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative with sodium azide. For example, 2,6-difluoropyridine can be reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature to yield this compound . The reaction conditions are generally mild, and the product can be isolated in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure safety and efficiency, particularly given the potentially explosive nature of azides. Industrial production would also require stringent control of reaction parameters and purification processes to achieve high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-Azido-6-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups on the pyridine ring.

Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF or acetonitrile.

Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed

Reduction: 2-Amino-6-fluoropyridine.

Cycloaddition: 1,2,3-Triazole derivatives.

Applications De Recherche Scientifique

2-Azido-6-fluoropyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential pharmaceuticals.

Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and liquid crystals.

Chemical Biology: It is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Radiochemistry: Fluorinated pyridines, including this compound, are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Azido-3-fluoropyridine

- 2-Azido-4-fluoropyridine

- 2-Azido-5-fluoropyridine

- 2-Azido-6-chloropyridine

- 2-Azido-6-bromopyridine

Uniqueness

2-Azido-6-fluoropyridine is unique due to the specific positioning of the fluorine atom at the 6-position on the pyridine ring, which significantly influences its chemical reactivity and stability. Compared to other azidopyridines, the presence of the fluorine atom in this position can enhance the compound’s electron-withdrawing effects, making it more reactive in certain chemical transformations .

Propriétés

IUPAC Name |

2-azido-6-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4/c6-4-2-1-3-5(8-4)9-10-7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMYPMCRKFYBBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2747813.png)

![N-(2-methyl-4-morpholin-4-ylphenyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2747823.png)

![1-(4-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2747826.png)

![2-(N-methylmethanesulfonamido)-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2747833.png)

![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide](/img/structure/B2747834.png)